molecular formula C14H13IN2O2 B3119825 Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide CAS No. 25565-20-2

Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide

Cat. No.: B3119825
CAS No.: 25565-20-2
M. Wt: 368.17 g/mol
InChI Key: JEVGUFHLMZPMDA-SQQVDAMQSA-M
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Description

Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is a chemical compound with the molecular formula C14H13IN2O2 and a molecular weight of 368.17 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and a nitrophenyl ethenyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide typically involves the reaction of 4-nitrobenzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridinium salts, amino derivatives, and other functionalized compounds .

Scientific Research Applications

Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in various redox reactions, making this compound particularly useful in studies involving electron transfer and oxidative stress .

Properties

IUPAC Name

1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2.HI/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(7-5-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVGUFHLMZPMDA-SQQVDAMQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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